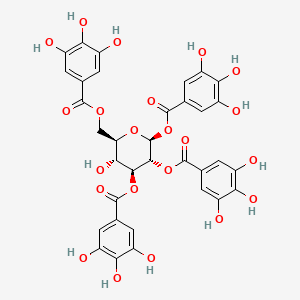
1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose
Übersicht
Beschreibung
1,2,3,6-tetrakis-O-galloyl-beta-D-glucose is a galloyl-beta-D-glucose compound having four galloyl groups in the 1-, 2-, 3- and 6-positions. It is a gallate ester and a galloyl beta-D-glucose.
(2S,3R,4S,5R,6R)-5-hydroxy-3,4-bis(3,4,5-trihydroxybenzoyloxy)-6-[(3,4,5-trihydroxybenzoyloxy)methyl]oxan-2-yl 3,4,5-trihydroxybenzoate is a natural product found in Castanea crenata, Quercus aliena, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Gallotannins : Research has shown that 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose plays a significant role in the biosynthesis of gallotannins, which are a group of hydrolysable tannins. Enzymatic processes involving this compound lead to the formation of gallotannins in plants like oak and sumac (Cammann et al., 1989) (Hagenah & Gross, 1993) (Niemetz & Gross, 1998).
Antidiabetic Properties : Studies have found that derivatives of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose exhibit insulin mimetic properties, suggesting potential antidiabetic applications. These compounds can stimulate glucose transport and reduce blood glucose levels, showing promise for diabetes treatment (Ren, Himmeldirk, & Chen, 2006).
Inhibition of Protein Glycation and Aldose Reductase : Extracts containing 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose have demonstrated inhibitory activity against protein glycation and aldose reductase, which are significant in the context of diabetic complications. These properties can potentially prevent cataractogenesis and other diabetic complications (Lee et al., 2011).
Anti-cancer Potential : Research indicates that 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose can induce apoptosis in human leukemia cells through the activation of caspase-3. This suggests its potential use in cancer chemoprevention and treatment (Pan et al., 1999).
Antiviral Activity : Some studies have reported the antiviral activity of 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose, particularly against herpes simplex virus, by inhibiting viral replication and affecting viral biosynthesis (Xiang et al., 2011).
Anti-Cholinesterase Activity : This compound has been identified as a significant inhibitor of cholinesterase, which is a promising target for Alzheimer's disease treatment. It can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative disorders (Bhakta et al., 2017).
Cholesterol Biosynthesis Inhibition : Galloyl glucoses, including 1,2,3,6-Tetrakis-O-galloyl-beta-D-glucose, have shown potent inhibitory activity against squalene epoxidase, a key enzyme in cholesterol biosynthesis. This indicates its potential use in lowering cholesterol levels (Abe et al., 2000).
Eryptosis Induction : This compound has been found to trigger suicidal erythrocyte death or eryptosis, which could have implications in treatments related to blood cell disorders (Alzoubi et al., 2013).
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O22/c35-14-1-10(2-15(36)23(14)43)30(48)52-9-22-27(47)28(54-31(49)11-3-16(37)24(44)17(38)4-11)29(55-32(50)12-5-18(39)25(45)19(40)6-12)34(53-22)56-33(51)13-7-20(41)26(46)21(42)8-13/h1-8,22,27-29,34-47H,9H2/t22-,27-,28+,29-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATQVALKDAUZBW-XPMKZLBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904234 | |
| Record name | 1,2,3,6-Tetragalloyl-Beta-D-Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NP-003686 | |
CAS RN |
79886-50-3 | |
| Record name | 1,2,3,6-Tetra-O-galloyl-β-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79886-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6-Tetragalloylglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079886503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6-Tetragalloyl-Beta-D-Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NP-003686 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4648S0G699 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



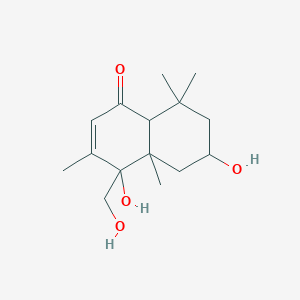
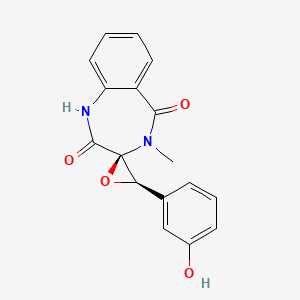


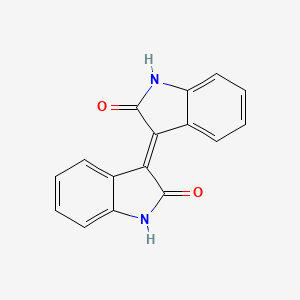



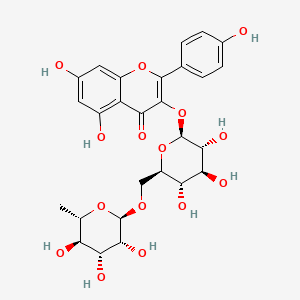

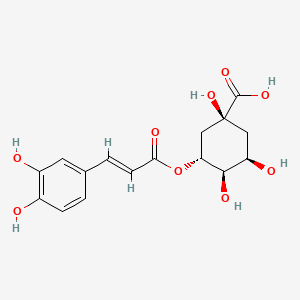
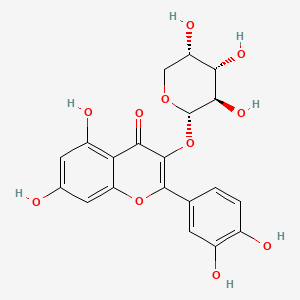
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B7765635.png)
